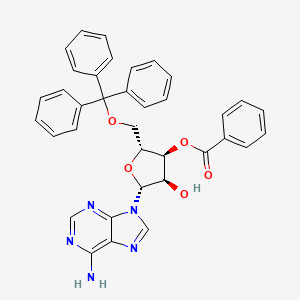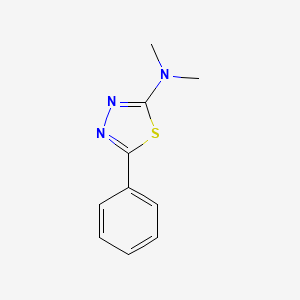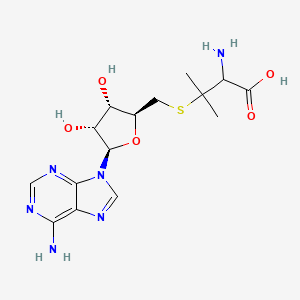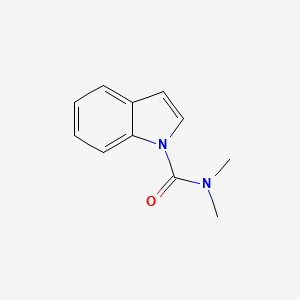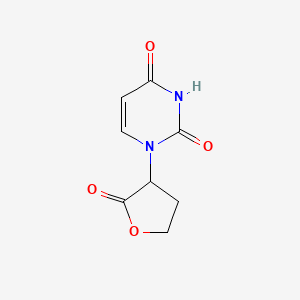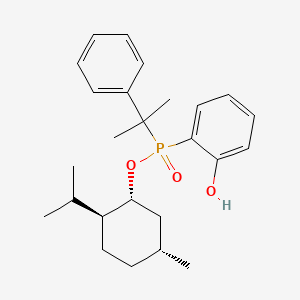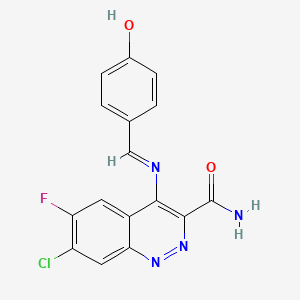
7-Chloro-6-fluoro-4-(((4-hydroxyphenyl)methylene)amino)-3-cinnolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-6-fluoro-4-((4-hydroxybenzylidene)amino)cinnoline-3-carboxamide is a heterocyclic compound with potential applications in various fields of scientific research. It is characterized by its unique structure, which includes a cinnoline core substituted with chloro, fluoro, and hydroxybenzylidene groups. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-fluoro-4-((4-hydroxybenzylidene)amino)cinnoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-chloro-3-fluoroaniline and ethyl acetoacetate.
Introduction of the Hydroxybenzylidene Group: The hydroxybenzylidene group is introduced through a condensation reaction between the cinnoline derivative and 4-hydroxybenzaldehyde.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic routes mentioned above can be scaled up for larger-scale production with appropriate optimization of reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-6-fluoro-4-((4-hydroxybenzylidene)amino)cinnoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxybenzylidene group can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted cinnoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
7-Chloro-6-fluoro-4-((4-hydroxybenzylidene)amino)cinnoline-3-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, although it is not yet approved for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Chloro-6-fluoro-4-((4-hydroxybenzylidene)amino)cinnoline-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting key enzymes or receptors involved in various biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxamide: Shares a similar core structure but lacks the hydroxybenzylidene group.
6-Fluoro-4-hydroxyquinoline-3-carboxamide: Similar structure but lacks both the chloro and hydroxybenzylidene groups.
7-Chloro-4-hydroxyquinoline-3-carboxamide: Similar structure but lacks the fluoro and hydroxybenzylidene groups.
Uniqueness
7-Chloro-6-fluoro-4-((4-hydroxybenzylidene)amino)cinnoline-3-carboxamide is unique due to the presence of the hydroxybenzylidene group, which may confer distinct chemical and biological properties compared to its analogs
Eigenschaften
CAS-Nummer |
159831-76-2 |
|---|---|
Molekularformel |
C16H10ClFN4O2 |
Molekulargewicht |
344.73 g/mol |
IUPAC-Name |
7-chloro-6-fluoro-4-[(4-hydroxyphenyl)methylideneamino]cinnoline-3-carboxamide |
InChI |
InChI=1S/C16H10ClFN4O2/c17-11-6-13-10(5-12(11)18)14(15(16(19)24)22-21-13)20-7-8-1-3-9(23)4-2-8/h1-7,23H,(H2,19,24) |
InChI-Schlüssel |
UXMSRJGGHKJSKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=NC2=C(N=NC3=CC(=C(C=C32)F)Cl)C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


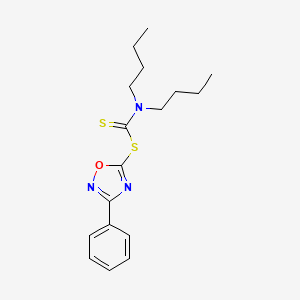
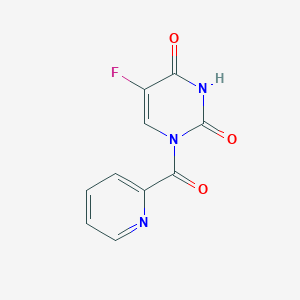
![5,7-Dimethyl-3-phenylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12907172.png)
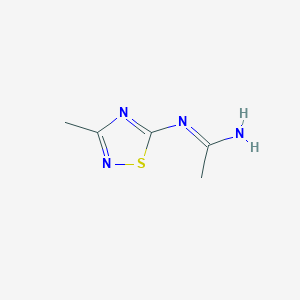

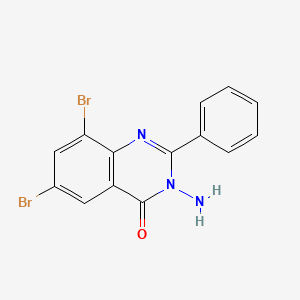
![7-[(2,1,3-Benzoxadiazol-4-yl)amino]heptanoic acid](/img/structure/B12907212.png)
